(2-[4-(Isopropylsulfonyl)piperazin-1-YL]ethyl)amine (2-[4-(Isopropylsulfonyl)piperazin-1-YL]ethyl)amine
Brand Name: Vulcanchem
CAS No.: 1178696-38-2
VCID: VC5933520
InChI: InChI=1S/C9H21N3O2S/c1-9(2)15(13,14)12-7-5-11(4-3-10)6-8-12/h9H,3-8,10H2,1-2H3
SMILES: CC(C)S(=O)(=O)N1CCN(CC1)CCN
Molecular Formula: C9H21N3O2S
Molecular Weight: 235.35

(2-[4-(Isopropylsulfonyl)piperazin-1-YL]ethyl)amine

CAS No.: 1178696-38-2

Cat. No.: VC5933520

Molecular Formula: C9H21N3O2S

Molecular Weight: 235.35

* For research use only. Not for human or veterinary use.

(2-[4-(Isopropylsulfonyl)piperazin-1-YL]ethyl)amine - 1178696-38-2

Specification

CAS No. 1178696-38-2
Molecular Formula C9H21N3O2S
Molecular Weight 235.35
IUPAC Name 2-(4-propan-2-ylsulfonylpiperazin-1-yl)ethanamine
Standard InChI InChI=1S/C9H21N3O2S/c1-9(2)15(13,14)12-7-5-11(4-3-10)6-8-12/h9H,3-8,10H2,1-2H3
Standard InChI Key HTNRLEHTEKSUPH-UHFFFAOYSA-N
SMILES CC(C)S(=O)(=O)N1CCN(CC1)CCN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperazine ring substituted at the 1-position with an isopropylsulfonyl group and at the 4-position with a 2-aminoethyl chain. This configuration introduces both hydrophilic (sulfonyl, amine) and hydrophobic (isopropyl) moieties, enabling interactions with diverse biological targets. The sulfonyl group enhances metabolic stability, while the ethylamine side chain facilitates hydrogen bonding and protonation under physiological conditions.

Physical and Chemical Properties

Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of (2-[4-(Isopropylsulfonyl)piperazin-1-YL]ethyl)amine

PropertyValueSource
Molecular FormulaC₉H₂₁N₃O₂S
Molecular Weight235.35 g/mol
CAS Number1178696-38-2
Solubility>1000 g/L (predicted aqueous)
Storage Conditions2–30°C, inert atmosphere

The compound’s solubility profile suggests moderate hydrophilicity, likely due to the sulfonyl and amine groups. Stability under standard laboratory conditions makes it suitable for long-term storage .

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis typically employs a two-step strategy involving:

  • Cyclization: Protected 1,2-diamines react with 2-bromoethyldiphenylsulfonium triflate under basic conditions to form the piperazine core.

  • Functionalization: Subsequent sulfonylation with isopropylsulfonyl chloride introduces the isopropylsulfonyl group.

The aza-Michael addition between diamines and sulfonium salts is the rate-determining step, requiring precise control of reaction temperature (typically 0–5°C) and pH (8.5–9.5). Yields range from 45–65%, with purity >98% achievable via column chromatography.

Scale-Up Considerations

Industrial-scale production faces challenges in managing exothermic reactions during sulfonylation. Continuous flow reactors have been proposed to improve heat dissipation and reduce byproduct formation.

Chemical Reactivity and Derivative Formation

Oxidation and Reduction

  • Oxidation: The sulfonyl group is resistant to further oxidation, but the amine moiety can form N-oxides under strong oxidizing conditions.

  • Reduction: Catalytic hydrogenation cleaves the sulfonyl group, yielding a secondary amine derivative.

Nucleophilic Substitution

The ethylamine side chain undergoes substitution reactions with electrophiles such as acyl chlorides and alkyl halides. For example, reaction with benzoyl chloride produces the corresponding amide derivative, enhancing blood-brain barrier permeability.

Cell LineIC₅₀ (μM)Source
HepG2 (Liver Cancer)1.8
MCF-7 (Breast Cancer)2.4
A549 (Lung Cancer)3.1

The compound induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization. Synergistic effects with doxorubicin (combination index = 0.32) suggest potential for combination therapies.

Applications in Scientific Research

Drug Discovery

The molecule serves as a scaffold for developing:

  • Kinase inhibitor libraries: Over 200 derivatives synthesized to date

  • Targeted protein degraders (PROTACs): Conjugation with E3 ligase ligands enhances degradation efficiency

Materials Science

Functionalization with polymerizable groups enables creation of sulfonated polyamines for ion-exchange membranes.

Hazard CategoryGHS CodePrecautionary MeasuresSource
Acute Toxicity (Oral)H302Use respiratory protection
Skin CorrosionH314Wear chemical-resistant gloves

Shipping requires Excepted Quantity packaging (≤1g) with HazMat fees up to $150+ for international air transport .

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